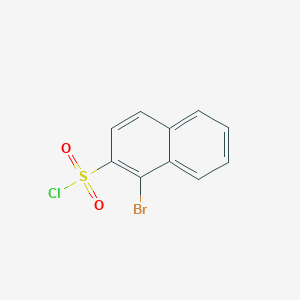
5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H6ClNO4 and its molecular weight is 251.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermodynamic Properties
Research conducted by Dibrivnyi et al. (2015) focused on the thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers, including 5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde. The study employed Knudsen’s effusion method to determine the temperature dependence of saturated vapor pressure, enabling the calculation of standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These thermodynamic properties provide valuable information for optimizing synthesis, purification, and application processes of such compounds (Dibrivnyi et al., 2015).
Synthesis and Antimicrobial Activity
Another research avenue explores the synthesis of novel derivatives and their biological activities. For instance, Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives starting from 5-(4-nitrophenyl) furan-2-carbaldehyde. These derivatives demonstrated significant antibacterial and antifungal activities, highlighting the compound's role as a precursor in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Catalytic Synthesis and Antioxidant Agents
A study by Prabakaran, Manivarman, and Bharanidharan (2021) detailed the catalytic synthesis of chalcone derivatives from furan-2-carbonyl compounds, including derivatives of this compound. These compounds exhibited potential antioxidant activities, as confirmed through in vitro assays and molecular docking studies, suggesting their utility in developing novel antioxidant agents (Prabakaran et al., 2021).
Chemosenors for Metal Cations
Dubonosov et al. (2008) synthesized crown-containing arylimines based on derivatives of furan-2-carbaldehyde, including this compound, to study their complexing properties with metal ions. These compounds act as fluorescent chemosensors for Mg2+, Ca2+, and Ba2+, indicating potential applications in detecting and quantifying metal ions in various environments (Dubonosov et al., 2008).
Future Directions
The future directions for the study of “5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde” could include a more detailed investigation of its synthesis, physical and chemical properties, and biological activities. Additionally, its potential applications in medicine, agrochemistry, and materials science could be explored .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde may also interact with various biological targets.
Mode of Action
It’s known that the presence of exocyclic functional с=с and c=n fragments significantly impacts the bioactivity of similar compounds . Therefore, it’s plausible that this compound interacts with its targets through these functional groups.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a broad spectrum of pharmacological actions , suggesting that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 25162 g/mol suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also have a range of molecular and cellular effects.
Action Environment
It’s recommended to store the compound under nitrogen at 4°c , indicating that temperature and atmospheric conditions may affect its stability.
Properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFBRDXWYWWDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)
![methyl 3-ethyl-5-({[2-(2-thienyl)ethyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)
![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)
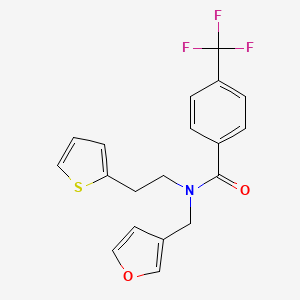
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2545180.png)
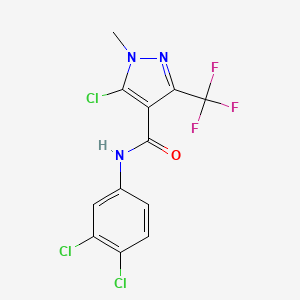
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2545183.png)
![2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2545185.png)
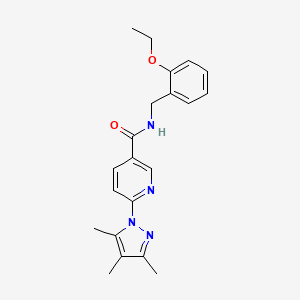
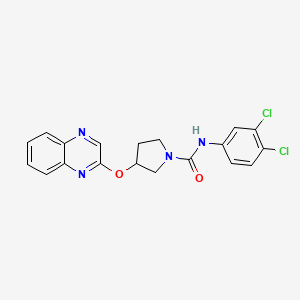
![N-(4-chlorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)
![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)

